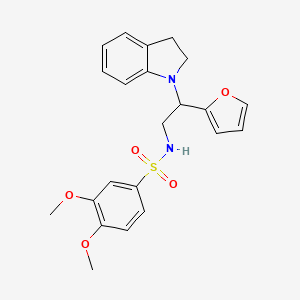

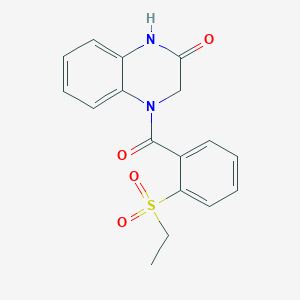

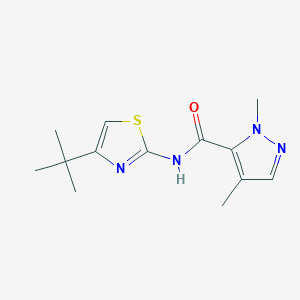

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, also known as FIIN-3, is a small molecule inhibitor that targets the allosteric site of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling has been implicated in the development and progression of various cancers and other diseases. Therefore, FIIN-3 has potential applications in cancer therapy and other related fields.

Scientific Research Applications

Antitubercular Potential

Research on related sulfonamide compounds has revealed potential antitubercular applications. For instance, a study by Purushotham and Poojary (2018) explored the antitubercular action of a sulfonamide compound through molecular docking against the enoyl reductase enzyme of Mycobacterium tuberculosis. This suggests a potential research direction for similar compounds in targeting tuberculosis (Purushotham & Poojary, 2018).

Cancer Therapeutics

Another area of research involves the exploration of sulfonamide derivatives as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator in cancer progression. A study detailed the structure-activity relationship of arylsulfonamide analogs, showing potential as anti-cancer agents through the inhibition of tumor growth in animal models (Mun et al., 2012).

Molecular Docking and Antimicrobial Activity

Further research has utilized molecular docking studies to assess the antimicrobial and anticancer activities of compounds with furan and indoline components. Nishtala and Basavoju (2018) synthesized a compound through a one-pot multicomponent reaction and evaluated its activity against mycobacterium tuberculosis, bacterial proteins, and cancer proteins, demonstrating good to moderate activity (Nishtala & Basavoju, 2018).

Photophysical Properties for Sensing Applications

Kumar et al. (2015) investigated the improved synthesis of furan derivatives and their photophysical properties, highlighting their potential use as metal ion sensors. This suggests that compounds containing furan units could be explored for sensing applications, particularly for detecting metals like aluminum (Kumar et al., 2015).

Antibacterial, Antiurease, and Antioxidant Activities

Compounds featuring furan and triazole groups have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. This demonstrates the potential of structurally similar compounds to serve as leads in the development of new therapeutic agents (Sokmen et al., 2014).

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-27-21-10-9-17(14-22(21)28-2)30(25,26)23-15-19(20-8-5-13-29-20)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNDHEAMGHSZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2441217.png)

![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2441232.png)

![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)

![5-Ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2441235.png)

![N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2441237.png)